molecular formula C10H13N B3287173 (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 84010-66-2

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3287173
CAS No.: 84010-66-2
M. Wt: 147.22 g/mol
InChI Key: QPILYVQSKNWRDD-MRVPVSSYSA-N
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Description

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline is an endogenous amine found in the mammalian brain, recognized for its significant neuroprotective profile and diverse pharmacological potential. This chiral enantiomer is of particular interest in neuroscience research for its complex mechanism of action, which includes free radical scavenging properties, the inhibition of monoamine oxidase (MAO) A and B, and antagonism of the glutamatergic system, specifically at NMDA receptors . This multi-target activity makes it a valuable compound for investigating pathways involved in cell survival and oxidative stress. Recent studies highlight its promising research applications. In a model of diabetic neuropathic pain, the compound demonstrated the ability to reverse mechanical allodynia and thermal hyperalgesia, effects that were comparable to the standard drug gabapentin . This antiallodynic and antihyperalgesic activity appears to be mediated through supraspinal opioidergic and monoaminergic modulation. Furthermore, research indicates its potential in models of neurodegeneration, where it prevents toxin-induced parkinsonian-like bradykinesia and biochemical alterations, underscoring its role as a natural regulator of the dopamine neurotransmitter system . The compound's anti-addictive properties, evidenced by its ability to attenuate craving in substance abuse models, along with reported antidepressant, anxiolytic, and pro-cognitive properties, further expand its utility in behavioral and neuropharmacological research . The stereochemistry of the molecule is a critical factor for its bioactivity, with studies showing that the (R)-enantiomer produces stereoselective effects in animal models . Researchers are actively exploring this and related tetrahydroisoquinoline scaffolds for their therapeutic potential in conditions ranging from Alzheimer's disease to various forms of neuropathic pain . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPILYVQSKNWRDD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Endogenous Occurrence and Biosynthetic Pathways of R 1 Methyl 1,2,3,4 Tetrahydroisoquinoline

Detection and Distribution in Mammalian Central Nervous System

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline is a naturally occurring substance within the brain. nih.gov Its presence was first identified in the brains of normal rats. researchgate.net It is considered a substance with high pharmacological potential and a broad spectrum of action. nih.gov Research has established that both the (R)- and (S)-enantiomers of 1MeTIQ, as well as the racemic mixture, demonstrate neuroprotective activity in various experimental models of neurodegeneration. researchgate.net While its endogenous nature is confirmed, detailed mapping of its specific distribution across different regions of the mammalian central nervous system remains an area of ongoing investigation.

Enzymatic Synthesis Mechanisms

The synthesis of 1MeTIQ in the brain is believed to occur through specific enzymatic pathways. researchgate.net While the complete enzymatic machinery in mammals is still under full characterization, analogies can be drawn from known biosynthetic pathways of similar tetrahydroisoquinoline alkaloids in plants. nih.govrsc.org

The existence of a specific enzyme, potentially named "1MeTIQase," has been suggested as important for the synthesis of 1MeTIQ in the brain. researchgate.net The biosynthesis of tetrahydroisoquinoline alkaloids in nature typically involves two key types of enzymatic reactions: a Pictet-Spengler condensation and a subsequent N-methylation.

Enzymes known as norcoclaurine synthases (NCS) are responsible for catalyzing the Pictet-Spengler reaction in plant BIA (benzylisoquinoline alkaloid) biosynthesis. nih.govrsc.org These enzymes condense dopamine (B1211576) with an aldehyde. nih.gov Following the formation of the tetrahydroisoquinoline core, N-methyltransferases (NMTs) are crucial for adding a methyl group to the nitrogen atom. nih.govrsc.orgrsc.org For instance, Coclaurine N-methyltransferase (CNMT) is a key enzyme that introduces the N-methyl substituent in the biosynthesis of (S)-reticuline. nih.govrsc.org It is hypothesized that analogous enzymes—a stereospecific synthase and an N-methyltransferase—exist in the mammalian brain to produce this compound.

Enzyme Class (Hypothesized Mammalian Analogue) Function in THIQ Biosynthesis Example from Plant/Microbial Pathways
Pictet-Spengler Synthase Catalyzes the condensation and ring closure to form the tetrahydroisoquinoline core.Norcoclaurine Synthase (NCS) nih.govrsc.org
N-methyltransferase (NMT) Adds a methyl group to the nitrogen atom of the tetrahydroisoquinoline ring.Coclaurine N-methyltransferase (CNMT) nih.govrsc.org

This table is based on hypothesized pathways in mammals, drawing analogies from characterized plant and microbial systems.

The enzymatic synthesis of this compound likely proceeds in a stepwise manner involving key biochemical precursors.

Pictet-Spengler Condensation: The initial step is a condensation reaction between a β-arylethylamine and a carbonyl compound. organicreactions.orgwikipedia.org In the context of the mammalian brain, the most probable precursors are a biogenic amine like dopamine or phenylethylamine and a simple aldehyde or keto acid, such as acetaldehyde (B116499) or pyruvic acid . The enzyme would catalyze the formation of an iminium ion intermediate, followed by an intramolecular cyclization to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477).

N-Methylation: Following the formation of the core tetrahydroisoquinoline structure, a separate enzymatic step involving an N-methyltransferase would be required to add the methyl group to the nitrogen at position 2, if it wasn't already present on the precursor amine. However, the nomenclature "1-Methyl" refers to the substituent at the 1-position, which is derived from the carbonyl precursor (e.g., acetaldehyde). Therefore, the primary enzymatic step is the initial condensation.

The specific subcellular compartments where the enzymatic synthesis of 1MeTIQ occurs have not been definitively identified. However, it is reasonable to speculate that this synthesis would take place in cellular regions where the necessary precursors are readily available. Given that dopamine is a key neurotransmitter, the enzymatic activity may be localized within the cytoplasm of dopaminergic neurons or in proximity to synaptic vesicles where dopamine is concentrated.

Non-Enzymatic Formation Routes, Including Pictet-Spengler Condensation

Beyond enzymatic pathways, this compound can also be formed through non-enzymatic chemical reactions under physiological conditions. The primary mechanism for this is the Pictet-Spengler reaction. wikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgthermofisher.comjk-sci.com This reaction, first discovered in 1911 by Amé Pictet and Theodor Spengler, can be catalyzed by acid but can also proceed under milder, near-physiological conditions, particularly if the aromatic ring of the β-arylethylamine contains electron-donating groups, which is the case for biogenic amines like dopamine. wikipedia.orgthermofisher.comjk-sci.com

The proposed non-enzymatic mechanism involves:

Schiff Base/Iminium Ion Formation: A β-arylethylamine (e.g., dopamine) reacts with a carbonyl compound (e.g., acetaldehyde, a metabolite of ethanol) to form a Schiff base.

Cyclization: Under the slightly acidic conditions that can exist in cellular microenvironments, the Schiff base is protonated to form an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring, leading to the formation of the new heterocyclic ring. jk-sci.comnih.gov

Rearomatization: A final deprotonation step restores the aromaticity of the benzene (B151609) ring, yielding the stable 1-methyl-1,2,3,4-tetrahydroisoquinoline product. jk-sci.com

This non-enzymatic pathway is significant as it suggests that levels of 1MeTIQ in the brain could potentially be influenced by the presence of certain aldehydes derived from metabolic processes or external sources.

Reactant Type Example Precursor Role in Reaction
β-Arylethylamine Dopamine, PhenylethylamineForms the backbone of the isoquinoline (B145761) structure.
Carbonyl Compound Acetaldehyde, Pyruvic AcidProvides the carbon atom at the C-1 position of the ring.

This table outlines the reactants for the non-enzymatic Pictet-Spengler condensation leading to 1-substituted tetrahydroisoquinolines.

Stereochemistry and Enantiomeric Research of 1 Methyl 1,2,3,4 Tetrahydroisoquinoline

Characterization of (R)- and (S)-Enantiomers

The two enantiomers of 1-MeTIQ are distinguished by their origin and their interaction with plane-polarized light. The (R)-enantiomer is the dextrorotary form, meaning it rotates plane-polarized light to the right. nih.gov This isomer is considered the endogenous form, as it is synthesized within the mammalian brain. nih.govresearchgate.net

Conversely, the (S)-enantiomer is the levorotary form, rotating plane-polarized light to the left. nih.gov This isomer is considered to be of exogenous origin, introduced to the body from external sources. nih.govresearchgate.net The presence of both forms as a racemate underscores the complex interplay between endogenously produced and exogenously sourced neuroactive compounds. nih.gov

Characteristic(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline
Stereochemical DescriptorR (Rectus)S (Sinister)
Optical ActivityDextrorotary (+)Levorotary (-)
Origin in Mammalian BrainEndogenous (synthesized in the brain) nih.govExogenous nih.gov

Comparative Analysis of Stereospecific Biological Activities

Comparative studies have demonstrated that the (R)- and (S)-enantiomers of 1-MeTIQ possess markedly different, and in some cases opposing, biological activities, particularly in their modulation of the dopaminergic system. nih.govnih.gov

In behavioral studies involving rats, both the (R)- and (S)-enantiomers, much like the racemic mixture, were found to produce a biphasic effect on movement. nih.gov This was characterized by a slight initial decrease in exploratory locomotor activity, which was followed by an increase in basal locomotor activity. nih.gov

In stark contrast, the (R)-enantiomer does not block MAO-dependent dopamine (B1211576) oxidation in brain regions with dense dopamine nerve endings, such as the striatum and nucleus accumbens, and therefore does not suppress DOPAC levels. nih.gov Instead, (R)-1MeTIQ significantly increases the level of HVA by about 70% and accelerates the rate of dopamine metabolism by 50%. nih.gov

Despite these opposing effects on intraneuronal metabolism, in vivo microdialysis studies have shown that both enantiomers increase the concentration of dopamine in the extraneuronal space, although the effect is less pronounced for the (R)-isomer. nih.gov Furthermore, both enantiomers significantly increase the concentration of the extraneuronal dopamine metabolite 3-methoxytyramine (3-MT), which is an indicator of dopamine release and O-methylation by the enzyme catechol-O-methyltransferase (COMT). nih.govnih.gov

Biological Activity / Neurochemical ParameterThis compound(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline
MAO-Dependent Dopamine OxidationNo inhibition nih.govStrong inhibition nih.gov
Dopamine Metabolism RateIncreased (~50%) nih.govDecreased (~60%) nih.gov
DOPAC LevelsNo suppression nih.govSignificantly depressed (~60%) nih.gov
HVA LevelsSignificantly increased (~70%) nih.govSignificantly depressed (~40%) nih.gov
Extracellular Dopamine ConcentrationIncreased (to a lesser extent) nih.govSignificantly increased nih.gov
3-Methoxytyramine (3-MT) ConcentrationConsiderably increased nih.govnih.govConsiderably increased nih.govnih.gov
Locomotor ActivityBiphasic effect (initial decrease, then increase) nih.govBiphasic effect (initial decrease, then increase) nih.gov

Implications of Enantiomeric Differences in Neurochemical Regulation

The distinct pharmacological profiles of the (R)- and (S)-enantiomers of 1-MeTIQ have significant implications for neurochemical regulation. Their differences demonstrate that they modulate the dopaminergic system through separate and specific mechanisms.

The primary implication is the differential regulation of dopamine's two main catabolic pathways. The (S)-enantiomer's potent inhibition of MAO effectively shunts dopamine metabolism away from this pathway, reducing the production of DOPAC. nih.govnih.gov This action preserves intraneuronal dopamine and promotes its catabolism via the alternative COMT pathway, leading to elevated levels of 3-MT. nih.gov

Advanced Chemical Synthesis and Derivatization Strategies for R 1 Methyl 1,2,3,4 Tetrahydroisoquinoline

Asymmetric Synthesis Methodologies

The direct synthesis of a specific enantiomer, such as the (R)-isomer, requires sophisticated asymmetric techniques that can control the formation of the chiral center at the C1 position. Catalytic asymmetric synthesis and substrate-controlled methods using chiral auxiliaries are the two principal approaches to achieve this goal.

Chiral catalysis is a powerful strategy for the enantioselective synthesis of tetrahydroisoquinolines, primarily through the asymmetric reduction of precursor imines or enamines. mdpi.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Both transition-metal catalysis and organocatalysis have been successfully employed.

Transition-metal catalysts, particularly complexes of iridium, rhodium, and ruthenium, are highly effective for the asymmetric hydrogenation of 3,4-dihydroisoquinolines (DHIQs) or related N-heteroaromatics. mdpi.comrsc.org For instance, iridium complexes with chiral ligands like tBu-ax-Josiphos have been used in intramolecular asymmetric reductive amination sequences to produce chiral tetrahydroisoquinolines in high yields (78–96%) and excellent enantioselectivities (80–99% ee). rsc.org Similarly, cationic ruthenium catalysts, such as a [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] complex, have demonstrated high efficiency in the asymmetric hydrogenation of 1-alkyl 3,4-DHIQs, yielding the corresponding 1-alkyl tetrahydroisoquinolines with excellent yields and ee values. mdpi.com

Organocatalysis provides a metal-free alternative for these transformations. Chiral phosphoric acids (CPAs), such as (R)-TRIP, have been utilized in asymmetric Pictet-Spengler reactions. acs.orgresearchgate.net Another approach involves the use of simple chiral molecules like (L)-Proline to catalyze cascade reactions between dihydroisoquinolines and α,β-unsaturated enones, affording stereochemically complex tetrahydroisoquinoline derivatives. armchemfront.com

Table 1: Examples of Chiral Catalysis in Tetrahydroisoquinoline Synthesis
Catalyst/MethodPrecursor TypeProduct TypeYieldEnantiomeric Excess (ee)Reference
Iridium / tBu-ax-JosiphosN-Boc Protected Amino KetoneChiral Tetrahydroisoquinolines78-96%80-99% rsc.org
Ruthenium / (R,R)-TsDPEN1-Alkyl 3,4-DHIQs1-Alkyl TetrahydroisoquinolinesExcellentExcellent mdpi.com
(R)-TRIP (Chiral Phosphoric Acid)N-(o-nitrophenylsulfenyl)phenylethylamines1-Substituted TetrahydroisoquinolinesHighHigh acs.orgresearchgate.net
(L)-ProlineDihydroisoquinoline / α,β-unsaturated enoneBenzoquinolizidine derivativesGoodGood armchemfront.com

The use of a chiral auxiliary involves the temporary incorporation of a chiral molecule into the substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This method offers a reliable way to control stereochemistry.

A prominent example is the use of chiral N-tert-butanesulfinyl imines, which are readily prepared from commercially available (R)- or (S)-tert-butanesulfinamide. ua.es The tert-butanesulfinyl group acts as a powerful chiral directing group in addition reactions. For example, the diastereoselective propargylation of chiral N-tert-butanesulfinyl aldimines using indium metal can produce homopropargyl amine derivatives with excellent diastereomeric ratios (>95:5 dr). ua.es These intermediates can then be cyclized to form enantioenriched 3-substituted tetrahydroisoquinolines. The sulfinyl auxiliary can be easily cleaved under mild acidic conditions to yield the free amine. ua.es

Another strategy employs chiral N-acyliminium ions where the N-acyl group itself serves as the chiral auxiliary. clockss.org Stereoselective addition of organometallic reagents (e.g., organozinc or organomagnesium compounds) to these chiral N-acyliminium ion intermediates provides 1-substituted N-acyl-1,2-dihydroisoquinolines with good diastereoselectivity. Subsequent catalytic hydrogenation and reductive removal of the chiral auxiliary furnish the enantiopure 1-substituted 1,2,3,4-tetrahydroisoquinolines. clockss.org

Modern Organic Synthesis Approaches

Beyond direct asymmetric catalysis, modern organic synthesis has introduced novel variants of classical reactions and entirely new paradigms to construct the tetrahydroisoquinoline scaffold with high precision and efficiency.

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a cornerstone of tetrahydroisoquinoline synthesis. nih.govresearchgate.net Modern variants focus on rendering this reaction both regioselective and stereoselective.

Catalytic asymmetric versions, as mentioned previously, use chiral Brønsted acids like BINOL-derived phosphoric acids to catalyze the reaction enantioselectively. acs.org The sulfenamide (B3320178) moiety in N-(o-nitrophenylsulfenyl)phenylethylamine substrates has been shown to be crucial for achieving high rates and enantioselectivity in these transformations. researchgate.net

Enzymatic catalysis offers another highly stereoselective approach. Norcoclaurine synthase (NCS), an enzyme involved in the biosynthesis of benzylisoquinoline alkaloids in plants, catalyzes a stereoselective Pictet-Spengler reaction. nih.gov Studies have shown that NCS has a relaxed substrate specificity towards the aldehyde component, allowing it to be used as a biocatalyst to synthesize a variety of unnatural, optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines with high yields and excellent enantiomeric excess (e.g., >95% ee). nih.gov

Regioselectivity in the Pictet-Spengler reaction, which determines the position of cyclization on the aromatic ring, is influenced by the electronic nature of the substituents on the phenylethylamine ring. researchgate.net Activating groups generally direct the cyclization to the less hindered ortho position. researchgate.net

The Pummerer reaction provides an alternative pathway for constructing the tetrahydroisoquinoline ring system. This reaction typically involves the rearrangement of a sulfoxide (B87167) in the presence of an acylating agent. In the context of tetrahydroisoquinoline synthesis, a Pummerer-type intramolecular cyclization of N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamine precursors can be triggered by agents like trifluoroacetic anhydride (B1165640) (TFAA). jst.go.jp This process forms N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines under mild conditions.

An improved method utilizes a super acid, such as trifluoromethane (B1200692) sulfonic acid (TFSA), to induce the cyclization of chiral N-[1-methyl-2-(phenylsulfinyl)ethyl]-N-(1-phenylethyl)formamides. nih.gov This super acid-induced Pummerer-type cyclization can proceed in a quantitative manner, providing an efficient route to chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines. nih.gov

Table 2: Modern Synthetic Reactions for Tetrahydroisoquinoline Core
Reaction TypeKey Reagents/CatalystsKey Intermediate/SubstrateSignificanceReference
Asymmetric Pictet-Spengler(R)-TRIP (Chiral Phosphoric Acid)N-carbamoyl-β-arylethylaminesHigh enantioselectivity (e.g., 99:1 er) acs.org
Enzymatic Pictet-SpenglerNorcoclaurine Synthase (NCS)Dopamine (B1211576) and various aldehydesHigh stereoselectivity (>95% ee) nih.gov
Pummerer Reaction CyclizationTrifluoroacetic anhydride (TFAA)N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamineMild conditions for ring formation jst.go.jp
Super Acid-Induced PummererTrifluoromethane sulfonic acid (TFSA)Chiral N-[1-methyl-2-(phenylsulfinyl)ethyl] formamidesQuantitative cyclization nih.gov

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of structurally diverse compounds from simple starting materials in a single step. nih.gov This strategy is well-suited for the synthesis of analogs based on the tetrahydroisoquinoline scaffold.

One such example is a three-component reaction involving aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile (B47326) under solvent-free conditions. nih.gov This reaction efficiently constructs 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields (85–97%). While not directly producing the parent (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline, this MCR exemplifies a paradigm for creating a library of highly functionalized analogs, which is essential for structure-activity relationship (SAR) studies. The combination of the Pictet-Spengler reaction with Ugi multicomponent reactions has also been exploited to build highly complex polycyclic architectures in a few steps. nih.gov

Design and Synthesis of N-Functionalized Derivatives

The secondary amine of the tetrahydroisoquinoline nucleus is a prime site for chemical modification, offering a straightforward handle to introduce a diverse array of functional groups. These modifications can significantly influence the pharmacological profile of the parent molecule.

Exploration of Alkyl and Alkynyl N-Substitutions

N-alkylation of the this compound core is a fundamental strategy to modulate its physicochemical properties. Standard alkylation procedures, involving the reaction of the parent amine with various alkyl halides in the presence of a base, are commonly employed. While specific data for the (R)-1-methyl enantiomer is not extensively tabulated in publicly available literature, general methods for N-alkylation of tetrahydroisoquinolines are well-established and can be applied. These reactions typically proceed with good to excellent yields.

The introduction of an N-propargyl group, an alkynyl moiety, has been a particularly fruitful strategy in the design of bioactive molecules. For instance, the N-propargylation of chiral 3-methyl-1,2,3,4-tetrahydroisoquinolines has been successfully achieved using propargyl bromide, yielding the corresponding N-propargyl derivatives. nih.gov This reaction underscores a viable synthetic route that can be adapted for the (R)-1-methyl analogue. The general conditions for such a transformation are presented in the table below, extrapolated from procedures for similar tetrahydroisoquinoline structures.

Table 1: General Conditions for N-Alkylation and N-Alkynylation of Tetrahydroisoquinolines
ReactantReagentBaseSolventTemperatureYield (%)
This compoundAlkyl Halide (e.g., CH₃I, CH₃CH₂Br)K₂CO₃ or Et₃NAcetonitrile or DMFRoom Temperature to 80 °CTypically >80%
This compoundPropargyl BromideK₂CO₃AcetonitrileRoom TemperatureEstimated >70%

Synthesis of Hydroxylated Analogues and Other Ring Modifications

The introduction of hydroxyl groups onto the aromatic ring of this compound can significantly impact its biological activity by altering its polarity and potential for hydrogen bonding. The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines, and it is particularly well-suited for the preparation of hydroxylated analogues. researchgate.netnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

To synthesize hydroxylated derivatives of this compound, one would typically start with a appropriately substituted phenethylamine, such as dopamine or a methoxy-substituted analogue. For example, the reaction of 3,4-dihydroxyphenethylamine (dopamine) with acetaldehyde (B116499) under acidic conditions would lead to the formation of (R,S)-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol). Enantioselective variations of the Pictet-Spengler reaction, often employing chiral auxiliaries or catalysts, can be utilized to favor the formation of the desired (R)-enantiomer.

Further ring modifications can be achieved through various synthetic transformations. For instance, electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro or halogen groups onto the aromatic ring, which can then be further manipulated. However, detailed studies focusing specifically on a wide range of ring modifications for the this compound scaffold are not extensively documented in readily accessible literature.

Table 2: Representative Synthesis of a Hydroxylated Tetrahydroisoquinoline Analogue via Pictet-Spengler Reaction
Starting MaterialReagentAcid CatalystSolventProductYield (%)
3,4-DimethoxyphenethylamineAcetaldehydeHCl or H₂SO₄Ethanol/Water(R,S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolidine)Variable

Pharmacological Mechanisms of Action of R 1 Methyl 1,2,3,4 Tetrahydroisoquinoline

Neurotransmitter System Modulation

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline ((R)-1MeTIQ) is an endogenous compound found in the mammalian brain that exerts significant modulatory effects on several key neurotransmitter systems. Its pharmacological actions are complex, involving interactions with the dopaminergic, noradrenergic, and serotonergic pathways. These interactions are central to its observed neuroprotective and regulatory functions within the central nervous system.

Dopaminergic System Interactions

The most extensively studied pharmacological actions of (R)-1MeTIQ relate to its profound influence on the dopaminergic system. It is considered an endogenous regulator of dopaminergic activity, affecting dopamine (B1211576) synthesis, release, metabolism, and receptor function. nih.govnih.gov

(R)-1MeTIQ has demonstrated a clear ability to influence the dynamics of dopamine in the brain. Research indicates that both the (R) and (S) enantiomers of 1MeTIQ increase the concentration of dopamine in the rat striatum. nih.gov This is accompanied by a corresponding increase in the extraneuronal metabolite, 3-methoxytyramine (3-MT), which suggests an enhancement of dopamine release from nerve terminals. nih.govnih.gov Further evidence supports that tetrahydroisoquinolines can displace ligands from dopamine transporters, which is indicative of dopamine release from dopaminergic terminals. nih.gov

Table 1: Effects of (R)-1MeTIQ on Dopamine Turnover

ParameterEffect of (R)-1MeTIQReference
Dopamine Concentration (Striatum)Increased nih.gov
Dopamine Metabolism RateIncreased by ~50% nih.govnih.gov
Dopamine ReleaseStimulated nih.govnih.gov

(R)-1MeTIQ and its related compounds interact with dopamine receptors, particularly the D2 subtype. Studies have shown that tetrahydroisoquinolines can displace radiolabeled ligands such as [¹¹C]raclopride from dopamine D2 receptors. nih.gov This action suggests a competitive inhibition mechanism at the receptor binding site, which is a consequence of the increased dopamine release stimulated by the compound. nih.gov Furthermore, tetrahydroisoquinolines have also been found to displace the dopamine D2 receptor agonist [³H]apomorphine, reinforcing the evidence of their interaction with this receptor subtype. nih.gov In silico studies of structurally similar compounds, such as salsolinol, also confirm the potential for interaction with D2 dopamine receptors. acs.org

Table 2: Influence of (R)-1MeTIQ on Dopamine Metabolites in Rat Striatum

MetaboliteEffect of (R)-1MeTIQPercentage ChangeReference
Homovanillic Acid (HVA)Increased~70% nih.govnih.gov
3,4-dihydroxyphenylacetic acid (DOPAC)Increased- nih.gov
3-Methoxytyramine (3-MT)Increased- nih.govnih.govresearchgate.net

Noradrenergic System Regulation

The pharmacological activity of (R)-1MeTIQ extends to the noradrenergic system. Research on the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), has shown that it can significantly increase the metabolism of noradrenaline (norepinephrine), promote its release, and elevate the levels of its primary metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), in the brain. nih.gov The effects of TIQ on the noradrenergic system are comparable to those of the α2-adrenergic antagonist yohimbine. nih.gov

Studies involving (R)-1MeTIQ have demonstrated that its pharmacological effects can be blocked by yohimbine. nih.gov This suggests that the mechanism of action for (R)-1MeTIQ involves, at least in part, an interaction with the noradrenergic system, likely through an augmented neurotransmitter tone. nih.gov

Serotonergic System Effects

(R)-1MeTIQ also modulates the serotonergic system. As an inhibitor of monoamine oxidase (MAO), 1MeTIQ can lead to an elevation of serotonin (B10506) levels in the rat striatum. rsc.org Broader studies on TIQ and its derivatives have confirmed that their administration results in the activation of the serotonin (5-HT) system. researchgate.net

The involvement of the serotonergic system in the action of (R)-1MeTIQ is further supported by findings where its antihyperalgesic effects were abolished by the serotonin 5-HT3 receptor antagonist, ondansetron. nih.gov This indicates that the compound's activity is at least partially mediated through serotonergic pathways. nih.gov In animal models of diabetic neuropathy, where serotonin concentrations in the frontal cortex, striatum, and hippocampus were diminished, acute treatment with 1MeTIQ successfully restored these neurotransmitter levels. nih.govresearchgate.net While some research describes the changes in the serotonergic system as potentially transient, these findings collectively point to a significant interaction. nih.gov

Monoamine Oxidase (MAO) Inhibitory Properties

This compound (1MeTIQ) is an endogenous compound found in the mammalian brain that demonstrates notable neuroprotective and monoamine oxidase (MAO)-inhibiting properties. nih.govnih.gov Its mechanism of action involves the inhibition of MAO-dependent oxidation of monoamines such as dopamine and serotonin. nih.gov This inhibition leads to an increase in the concentration of these neurotransmitters in the brain. nih.gov The interaction of 1MeTIQ with MAO is a key aspect of its pharmacological profile, contributing to its neuroprotective effects by reducing the formation of free radicals associated with dopamine catabolism. nih.govnih.gov

Differential Inhibition of MAO-A and MAO-B Isoforms

Research has demonstrated that 1MeTIQ and its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), inhibit the activity of both MAO-A and MAO-B isoforms. nih.govnih.gov Studies on various isoquinoline (B145761) derivatives have found that many act as inhibitors for both isoforms, often with a preferential effect on the MAO-A form. researchgate.net Specifically, 1MeTIQ has been shown to inhibit the MAO-dependent oxidation of dopamine and serotonin across various brain structures. nih.gov This action shifts dopamine catabolism away from MAO-dependent pathways, which generate hydrogen peroxide and subsequent hydroxyl radicals, toward O-methylation by catechol-O-methyltransferase (COMT). nih.govnih.gov This shift is considered a significant component of its neuroprotective activity. nih.gov

Table 1: Inhibitory Effect of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) on MAO Isoforms

CompoundTarget IsoformEffectSignificance
This compoundMAO-AInhibitionReduces catabolism of serotonin and noradrenaline; contributes to antidepressant-like effects. nih.gov
This compoundMAO-BInhibitionReduces catabolism of dopamine; considered important for neuroprotection in dopaminergic systems. nih.govnih.gov

Reversibility of MAO Inhibition

The inhibition of monoamine oxidase by 1MeTIQ is characterized as reversible. nih.govresearchgate.net This property is considered clinically beneficial, as reversible MAO inhibitors are associated with a more favorable safety profile compared to irreversible inhibitors. nih.govnih.gov The reversible nature of the inhibition allows for a more dynamic regulation of monoamine levels, potentially reducing the risk of sustained, excessive neurotransmitter concentrations.

Stereoselective Aspects of MAO Interaction

1-Methyl-1,2,3,4-tetrahydroisoquinoline exists as two stereoisomers, the (R) and (S) enantiomers, both of which are present in the brain and exhibit neuroprotective activity. researchgate.netnih.gov While both enantiomers demonstrate the ability to inhibit MAO, leading to increased concentrations of dopamine and its extraneuronal metabolite 3-methoxytyramine, they affect dopamine catabolism differently, indicating stereospecificity in their actions. researchgate.net For instance, studies investigating the displacement of ligands from dopamine D2 receptors found that the (S)-enantiomers of both TIQ and 1MeTIQ were most potent, suggesting a stereoselective influence on dopamine release which is intrinsically linked to its catabolism by MAO. nih.gov Further research has confirmed that both the (R)- and (S)-enantiomers of 1MeTIQ protect against neurotoxin-induced damage to dopaminergic neurons. nih.gov

Glutamatergic System Interactions

Beyond its effects on the monoaminergic system, a crucial component of 1MeTIQ's neuroprotective mechanism is its interaction with the glutamatergic system. nih.govnih.gov An overactivity of this system can lead to excitotoxicity, a process implicated in the pathogenesis of several neurodegenerative disorders. nih.govresearchgate.net 1MeTIQ demonstrates an antagonistic effect on the glutamatergic system, which plays a vital role in its ability to shield neurons from damage. nih.govnih.gov

Antagonism of Glutamate-Induced Excitotoxicity

1MeTIQ has been shown to offer protection against glutamate-induced excitotoxicity. nih.gov In studies using primary cell cultures, 1MeTIQ effectively inhibited indices of neurotoxicity, such as caspase-3 activity and the release of lactate dehydrogenase, that are induced by glutamate (B1630785) exposure. nih.gov This anti-excitotoxic activity is a key differentiator between 1MeTIQ and its parent compound TIQ, which does not offer the same clear neuroprotection despite also possessing free-radical scavenging properties. nih.gov The ability of 1MeTIQ to reduce excitotoxic lesions, even when administered after the glutamate challenge, underscores the importance of its inhibitory effects on the glutamatergic pathway. nih.gov

Table 2: Effects of 1MeTIQ on Glutamate-Induced Neurotoxicity Markers

MarkerEffect of GlutamateEffect of 1MeTIQ TreatmentReference
Caspase-3 ActivityIncreaseInhibition nih.gov
Lactate Dehydrogenase (LDH) ReleaseIncreaseInhibition nih.gov
Excitotoxic LesionFormationSignificant Reduction nih.gov

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

The neuroprotective abilities of 1MeTIQ are closely linked to its modulation of N-Methyl-D-Aspartate (NMDA) receptors. nih.gov Research comparing 1MeTIQ to established uncompetitive NMDA receptor antagonists, such as MK-801 and memantine, found that 1MeTIQ shares similar neuroprotective capabilities against glutamate-induced damage. nih.gov This suggests that its inhibitory effect on NMDA receptors is a key mechanism in its anti-excitotoxic action. nih.gov While some tetrahydroisoquinolines have been investigated as potential NMDA receptor antagonists, 1MeTIQ's profile as an uncompetitive antagonist highlights a specific mode of interaction with this critical receptor in the central nervous system. nih.govnih.gov Furthermore, 1MeTIQ has been observed to antagonize the release of glutamate in the frontal cortex that is induced by the NMDA receptor antagonist MK-801, indicating a complex regulatory role within the glutamatergic system. nih.gov

Mitochondrial Bioenergetic Effects

The mitochondrion is central to cellular energy metabolism, and its dysfunction is a key factor in the pathogenesis of neurodegenerative diseases. This compound has been shown to exert significant influence over mitochondrial function, particularly in response to neurotoxins that impair cellular bioenergetics.

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. Its inhibition is a critical event in the mechanism of action of several potent neurotoxins, such as 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.

Research has demonstrated that 1MeTIQ can prevent the inhibitory effects of MPP+ on the mitochondrial respiration rate in isolated rat liver mitochondria and striatal synaptosomes. nih.govnih.gov This protective capability is not attributed to any direct antioxidant capacity of the molecule. nih.gov Instead, a "shielding effect" has been postulated, wherein 1MeTIQ protects the energetic machinery of the mitochondria from the toxin, thereby preventing the failure of the respiratory chain. nih.govresearchgate.net This action suggests that 1MeTIQ may safeguard against various parkinsonism-inducing compounds that function by impairing mitochondrial activity. nih.govresearchgate.net

Interestingly, other studies on cultured rat mesencephalic neurons found that while (R)-1MeTIQ was neuroprotective against toxins like MPP+ and rotenone (B1679576), it did not directly influence the inhibition of mitochondrial respiratory complex I by these toxins. This suggests that its protective effects may also involve mechanisms downstream of the initial inhibitory event or indirect actions that bolster the cell's resilience to mitochondrial insult.

Table 1: Effect of 1-Methyl-1,2,3,4-tetrahydroisoquinoline on Mitochondrial Respiration
Experimental ModelToxinObserved Effect of 1MeTIQProposed Mechanism
Isolated Rat Liver MitochondriaMPP+Prevents inhibition of mitochondrial respiration rate"Shielding effect" on Complex I
Rat Striatal SynaptosomesMPP+Prevents inhibition of mitochondrial respiration rate"Shielding effect" on Complex I
Cultured Rat Mesencephalic NeuronsMPP+, RotenoneNeuroprotective, but did not influence Complex I inhibitionIndirect antioxidant action

Cellular respiration is the metabolic process that converts biochemical energy from nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. The proper functioning of the electron transport chain, particularly Complex I, is essential for efficient ATP production.

By preventing the inhibition of Complex I, 1MeTIQ plays a crucial role in maintaining cellular respiration and ensuring a stable supply of ATP. Inhibition of Complex I by toxins leads to a drastic reduction in ATP synthesis, resulting in an energy deficit that can trigger cell death pathways. The protective or "shielding" action of 1MeTIQ preserves the integrity of the electron transport chain, allowing oxidative phosphorylation to proceed and averting this catastrophic energy failure. nih.govresearchgate.net This maintenance of mitochondrial bioenergetics is a cornerstone of the compound's neuroprotective profile, as it ensures that neurons have the necessary energy to maintain ionic gradients, conduct nerve impulses, and perform essential cellular functions, even in the presence of mitochondrial toxins.

Molecular Pathways of Neuroprotection

Beyond its effects on mitochondria, this compound engages several molecular pathways that collectively contribute to its neuroprotective capacity. These pathways primarily involve the mitigation of oxidative stress and the modulation of neuroinflammatory responses.

While some related compounds possess direct free radical scavenging properties, studies have indicated that 1MeTIQ itself has no significant intrinsic antioxidant capacity. nih.gov Its effectiveness in combating oxidative stress appears to stem from indirect mechanisms. One proposed mechanism is the induction of the cell's own antioxidant enzymes. This action would enhance the neuron's ability to neutralize reactive oxygen species (ROS) generated during metabolic processes or in response to toxins.

The efficacy of 1MeTIQ's indirect antioxidant mechanisms is evidenced by its ability to attenuate markers of oxidative stress. Oxidative stress arises when the production of free radicals overwhelms the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. Neuroprotective agents can reduce this damage by either preventing the formation of free radicals or enhancing their removal. mdpi.com

The neuroprotective actions of 1MeTIQ are associated with a reduction in such oxidative damage. For instance, its ability to inhibit MAO-dependent dopamine catabolism directly limits the formation of ROS. nih.gov This contributes to a cellular environment with a lower level of oxidative stress, protecting vital neuronal components from damage and preventing the initiation of cell death cascades triggered by oxidative insults. nih.gov

Neuroinflammation, characterized by the activation of resident immune cells in the brain like microglia and astrocytes, is a key component of many neurodegenerative diseases. mdpi.com Activated microglia can release a host of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide. nih.govmdpi.com While this response is initially protective, chronic activation becomes detrimental to surrounding neurons. mdpi.com

While direct studies on (R)-1MeTIQ are limited, research on the broader class of 1,2,3,4-tetrahydroquinoline derivatives provides a strong model for its anti-inflammatory mechanism. These related compounds have been shown to potently inhibit the production of pro-inflammatory mediators (IL-6, TNF-α, and nitric oxide) in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This inhibition is achieved by suppressing key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. nih.gov By preventing the activation of these pathways, tetrahydroquinoline structures can effectively quell the inflammatory response of microglia, reducing the release of neurotoxic factors and protecting neurons from inflammatory damage.

Table 2: Plausible Anti-Inflammatory Mechanism of 1MeTIQ based on Related Compounds
Cell TypeKey Signaling PathwaysPro-Inflammatory Mediators InhibitedOverall Effect
MicrogliaNF-κB, JNKTNF-α, IL-6, Nitric OxideSuppression of microglial activation and neuroinflammation

Induction of Endogenous Neuroprotective Factors

The neuroprotective effects of this compound ((R)-1-MeTIQ) are multifaceted, extending beyond direct interaction with neurotoxic agents. A significant aspect of its mechanism of action involves the indirect induction of the body's own neuroprotective molecules. This is primarily achieved through the mitigation of oxidative stress, which in turn fosters an environment conducive to the synthesis and activity of endogenous neuroprotective factors.

Reduction of Oxidative Stress and its Impact on Neurotrophic Factors

Oxidative stress is a key contributor to neuronal damage in a variety of neurodegenerative conditions. An imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses can lead to cellular damage and a decline in the expression of crucial neurotrophic factors. Research has indicated a negative correlation between markers of oxidative stress and the levels of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity researchgate.netnih.govscielo.br.

Influence on Antioxidant Enzymes

The table below summarizes the proposed indirect mechanism for the induction of endogenous neuroprotective factors by (R)-1-MeTIQ.

Mechanism of (R)-1-MeTIQ Effect on Cellular Environment Consequence for Endogenous Neuroprotective Factors
Free Radical ScavengingReduction of Reactive Oxygen Species (ROS)Alleviation of oxidative stress-induced suppression of neurotrophic factor synthesis (e.g., BDNF)
Monoamine Oxidase (MAO) InhibitionDecreased production of ROS from monoamine metabolismPreservation of cellular function, including the machinery for neurotrophic factor production
Potential Induction of Antioxidant Enzymes (e.g., SOD, Catalase)Enhanced detoxification of ROSCreation of a favorable environment for neuronal health and the activity of neurotrophic factors

Research Findings on Neuroprotection

While direct evidence of (R)-1-MeTIQ inducing the synthesis of specific neurotrophic factors like BDNF or Glial Cell Line-Derived Neurotrophic Factor (GDNF) remains an area for further investigation, its established neuroprotective actions in various experimental models provide a strong basis for its therapeutic potential. The compound has been shown to protect against neurotoxin-induced damage and to possess a complex neuroprotective profile that includes the inhibition of glutamate-induced excitotoxicity nih.gov. These actions, coupled with its antioxidant properties, collectively contribute to a neuronal environment where endogenous protective mechanisms, including the action of neurotrophic factors, can function more effectively.

The following table presents key research findings related to the neuroprotective mechanisms of 1MeTIQ.

Study Focus Key Findings Implication for Endogenous Neuroprotective Factors
Antioxidant Activity1MeTIQ demonstrates free radical scavenging properties.Reduces oxidative stress, which is known to negatively impact neurotrophic factor levels.
MAO Inhibition1MeTIQ is a reversible inhibitor of MAO A and B.Decreases a significant source of oxidative stress in the brain, thereby supporting a healthy cellular environment for neurotrophic factor synthesis.
Glutamate Excitotoxicity1MeTIQ protects against glutamate-induced cell death.Prevents neuronal damage, thus preserving the cells capable of producing and responding to neurotrophic factors.

Preclinical Research on R 1 Methyl 1,2,3,4 Tetrahydroisoquinoline in Animal Models

Models of Neurodegenerative Disorders

(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline (R-1MeTIQ) has demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative diseases. This endogenous amine has been investigated for its ability to mitigate the pathological hallmarks of these disorders, particularly in the context of Parkinson's disease.

Research has extensively utilized neurotoxin-based models to mimic the dopaminergic neurodegeneration characteristic of Parkinson's disease. In these models, (R)-1MeTIQ has shown promise in protecting against neuronal damage and restoring function. Both enantiomers, (R)- and (S)-, as well as the racemic mixture (R,S)-1MeTIQ, have demonstrated neuroprotective activity by attenuating the behavioral and biochemical effects of neurotoxins like MPTP, rotenone (B1679576), and 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ). nih.gov

Studies have consistently highlighted the protective effects of (R)-1MeTIQ on dopaminergic neurons in the substantia nigra pars compacta, a brain region critically affected in Parkinson's disease.

In a mouse model of Parkinson's disease induced by TIQ, pretreatment with (R)-1MeTIQ or its racemate protected against the loss of tyrosine hydroxylase-positive cells in the substantia nigra pars compacta. nih.gov Tyrosine hydroxylase is a key enzyme in the synthesis of dopamine (B1211576), and its presence is a marker for dopaminergic neurons. In contrast, the (S)-enantiomer did not prevent this neuronal loss. nih.gov

Furthermore, in models utilizing the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), derivatives of 1MeTIQ have shown neuroprotective effects. researchgate.netcdnsciencepub.com Specifically, 1-Me-N-propargyl-TIQ, a derivative of 1MeTIQ, was effective in blocking the MPTP-induced reduction in the number of nigral tyrosine hydroxylase-positive cells. cdnsciencepub.comnih.gov

The protective action of 1MeTIQ has also been observed in cultured rat mesencephalic neurons, where it was most effective in safeguarding tyrosine hydroxylase-positive neurons against various neurotoxins. nih.gov This effect was found to be stereoselective, with (R)-1MeTIQ being neuroprotective while the (S)-enantiomer had little effect. nih.gov

Table 1: Neuroprotective Efficacy of this compound on Dopaminergic Neurons

Model Neurotoxin Key Finding
Mouse TIQ (R)-1MeTIQ and its racemate protected against the loss of tyrosine hydroxylase-positive cells in the substantia nigra pars compacta. nih.gov
Mouse MPTP A derivative, 1-Me-N-propargyl-TIQ, blocked the reduction in nigral tyrosine hydroxylase-positive cells. cdnsciencepub.comnih.gov
Cultured Rat Mesencephalic Neurons Various neurotoxins (R)-1MeTIQ showed stereoselective protection of tyrosine hydroxylase-positive neurons. nih.gov

Beyond preserving dopaminergic neurons, (R)-1MeTIQ has been shown to restore dopamine levels and improve functional outcomes in animal models of Parkinson's disease.

In the TIQ-induced mouse model, both (R)-1MeTIQ and its racemate prevented the reduction in striatal levels of dopamine and its metabolites. nih.gov Behaviorally, pretreatment with (R)-1MeTIQ or its racemate prevented the onset of TIQ-induced bradykinesia, a slowness of movement characteristic of parkinsonism. nih.gov While the (S)-enantiomer also showed some effect on bradykinesia, it was to a lesser extent. nih.gov

In the MPTP model, while various 1-MeTIQ derivatives decreased MPTP-induced bradykinesia, only 1-Me-N-propargyl-TIQ was able to block the reduction in striatal dopamine content. researchgate.netcdnsciencepub.comnih.gov

Studies using the pesticide rotenone, another inducer of parkinsonian-like symptoms, have also demonstrated the protective effects of 1MeTIQ. Repeated administration of rotenone in rats led to significant mortality and a dramatic increase in dopamine metabolism, which was effectively counteracted by the administration of 1MeTIQ. nih.gov These biochemical changes were accompanied by behavioral abnormalities that were also mitigated by 1MeTIQ. nih.gov

Table 2: Restoration of Neurotransmitter Levels and Functional Outcomes by this compound

Model Neurotoxin Neurochemical Outcome Functional Outcome
Mouse TIQ Prevented the reduction in striatal dopamine and its metabolites. nih.gov Prevented TIQ-induced bradykinesia. nih.gov
Mouse MPTP The derivative 1-Me-N-propargyl-TIQ blocked the reduction in striatal dopamine content. cdnsciencepub.comnih.gov All tested derivatives significantly decreased MPTP-induced bradykinesia. researchgate.netnih.gov
Rat Rotenone Counteracted the dramatic increase in dopamine metabolism. nih.gov Counteracted behavioral abnormalities. nih.gov

The neuroprotective properties of this compound extend beyond models of Parkinson's disease, suggesting a broader therapeutic potential for neurodegenerative conditions.

In vitro studies using the human neuroblastoma cell line SH-SY5Y have shown that hydroxylated derivatives of 1MeTIQ possess neuroprotective activity against salsolinol-induced toxicity. researchgate.net Salsolinol is a dopamine-derived neurotoxin implicated in the pathogenesis of Parkinson's disease. Furthermore, both enantiomers of salsolinol, a structurally similar compound to 1MeTIQ, as well as N-methyl-(R)-salsolinol, have exhibited neuroprotective properties in SH-SY5Y cells. acs.orgnih.gov

At the cellular level, 1MeTIQ has been shown to protect cultured rat mesencephalic neurons against a range of dopaminergic neurotoxins, including 1-methyl-4-phenylpyridinuim ion (MPP+), 6-hydroxydopamine, rotenone, and l-benzyl-1,2,3,4-tetrahydroisoquinoline. nih.gov This protective effect is stereoselective, with the (R)-enantiomer being the active form. nih.gov

Parkinson's Disease Models (e.g., MPTP, Rotenone, Lactacystin, TIQ-Induced Lesions)

Models of Other Neurological and Psychiatric Conditions

The therapeutic potential of this compound is not limited to neurodegenerative disorders. Preclinical research has also explored its efficacy in models of addiction.

In the context of substance use disorders, the racemic form, 1MeTIQ, has shown promise in attenuating addiction-related behaviors.

In rat models of cocaine addiction, exogenously applied 1MeTIQ significantly antagonized cocaine-induced locomotor sensitization, cocaine self-administration, and the reinstatement of cocaine-seeking behavior. nih.gov Specifically, 1MeTIQ dose-dependently decreased cocaine-maintained responding in rats trained to self-administer the drug. nih.govjpp.krakow.pl It also reduced cocaine-seeking behavior that was reinstated by a non-contingent "priming" dose of cocaine. nih.govjpp.krakow.pl Interestingly, 1MeTIQ did not affect responding for food rewards, suggesting a specific effect on drug-related motivation. nih.govjpp.krakow.pl

Neurochemically, 1MeTIQ was found to prevent the neurochemical changes induced by a priming dose of cocaine that triggers reinstatement. nih.gov It has been suggested that 1MeTIQ's ability to elevate dopamine concentrations in limbic structures of cocaine-dependent rats may be responsible for its inhibition of reinstatement, potentially by reducing craving. researchgate.net

Furthermore, research indicates that 1MeTIQ may also have a role in treating morphine addiction. It has been demonstrated to prevent the development of morphine dependence and the associated abstinence syndrome. researchgate.net

Table 3: Efficacy of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) in Addiction Models

Model Drug of Abuse Key Behavioral Finding
Rat Cocaine Dose-dependently decreased cocaine-maintained responding in self-administration paradigms. nih.govjpp.krakow.pl
Rat Cocaine Decreased cocaine-seeking behavior reinstated by a priming dose of cocaine. nih.govjpp.krakow.pl
Rat Morphine Prevented the development of morphine dependence and abstinence syndrome. researchgate.net

Addiction Models (e.g., Cocaine and Morphine Self-Administration/Reinstatement)

Mechanisms of Anti-Craving and Relapse Attenuation

This compound (1MeTIQ) has been investigated for its potential to combat substance abuse, with a focus on its ability to attenuate craving and prevent relapse. nih.gov Preclinical studies, particularly in rat models of cocaine addiction, have demonstrated its efficacy in reducing drug-seeking behaviors. nih.gov Addiction is recognized as a chronic relapsing brain disease, and the reinstatement paradigm in animal models is used to simulate relapse in humans. nih.gov

In cocaine-dependent rats, 1MeTIQ has been shown to completely inhibit the reinstatement of cocaine self-administration that is typically induced by a "priming" dose of cocaine. nih.gov This suggests that the compound can block the craving and drug-seeking behavior triggered by re-exposure to the substance. nih.gov The mechanism behind this effect appears to be complex, involving the modulation of several key neurotransmitter systems in the brain's reward pathways. nih.govnih.gov

Neurochemical analyses have revealed that 1MeTIQ influences dopamine, noradrenaline, and serotonin (B10506) metabolism, all of which are implicated in the neurobiology of addiction. nih.gov In cocaine-dependent rats, a priming dose of cocaine was found to inhibit dopamine metabolism in brain regions with nerve endings, such as the frontal cortex, nucleus accumbens, and striatum. nih.gov Administration of 1MeTIQ prior to the cocaine priming dose not only prevented the drug-seeking behavior but also significantly increased dopamine concentrations in limbic structures and strongly inhibited dopamine metabolism in the substantia nigra and ventral tegmental area. nih.gov The depression of dopaminergic activity in these limbic areas is thought to be a key factor in craving, and by elevating dopamine, 1MeTIQ may directly counteract this effect. researchgate.net

Furthermore, 1MeTIQ was observed to abolish the inhibition of noradrenaline metabolism caused by cocaine, while it intensified the inhibition of serotonin metabolism. nih.gov The compound's ability to inhibit monoamine oxidase (MAO) and act as a free radical scavenger may also contribute to its anti-addictive properties. nih.govnih.gov These findings collectively support the view that 1MeTIQ holds potential for treating substance abuse by targeting the neurochemical underpinnings of craving and relapse. nih.govnih.gov

Table 1: Neurochemical Effects of this compound in a Cocaine Reinstatement Model

Brain Region Neurotransmitter System Effect of Priming Dose of Cocaine Effect of 1MeTIQ + Priming Dose of Cocaine Reference
Frontal Cortex, Nucleus Accumbens, Striatum Dopamine Inhibited Metabolism - nih.gov
Limbic Structures Dopamine - Significantly Increased Concentration nih.gov
Substantia Nigra, Ventral Tegmental Area Dopamine No change in metabolism Strongly Inhibited Metabolism nih.gov
Various Noradrenaline Inhibited Metabolism Abolished Inhibition nih.gov
Various Serotonin Inhibited Metabolism Intensified Inhibition nih.gov

Depression Models (e.g., Forced Swimming Test, Chronic Stress Paradigms)

The potential antidepressant effects of this compound have been evaluated in established animal models of depression. The Forced Swimming Test (FST) is one of the most commonly used assays to screen for antidepressant properties, based on the principle that an animal will eventually exhibit immobility, which is interpreted as a state of behavioral despair. nih.govyoutube.com This state can be reversed by treatment with antidepressant medications. nih.gov

In preclinical studies using the FST in rats, 1MeTIQ has demonstrated significant antidepressant-like activity. nih.gov Its administration resulted in a decrease in the duration of immobility, an effect comparable to that of classic antidepressant drugs like desipramine (B1205290) and imipramine. nih.govnih.gov Similar results were observed in the tail suspension test (TST) in mice, another widely used behavioral despair model, where 1MeTIQ also significantly reduced immobility time. nih.gov This suggests that the compound may increase motivation to escape from a stressful situation. nih.gov

The neurochemical profile underlying these behavioral effects points towards the modulation of monoaminergic systems, which are a primary target for most clinically used antidepressants. nih.gov Research has shown that 1MeTIQ activates the noradrenergic system in a manner similar to desipramine. nih.gov However, its mechanism is broader, as it also inhibits the monoamine oxidase (MAO)-dependent breakdown of both dopamine and serotonin across various brain structures. nih.gov This inhibition of catabolism leads to increased concentrations of these key neurotransmitters in the brain. nih.gov The activation of both the noradrenaline and serotonin systems has been confirmed through biochemical analysis following the administration of 1MeTIQ. nih.gov This dual action, primarily linked to its properties as a reversible MAO inhibitor, is believed to be the main driver of its antidepressant-like effects. nih.govnih.gov

Table 2: Antidepressant-like Profile of this compound

Behavioral Model Behavioral Effect Neurochemical Correlate Mechanism of Action Reference
Forced Swimming Test (FST) Decreased immobility time Activation of noradrenergic system Reversible MAO Inhibition nih.gov
Tail Suspension Test (TST) Decreased immobility time Activation of serotonergic system Increased monoamine concentrations nih.gov
Forced Swimming Test (FST) Decreased immobility time Inhibition of dopamine and serotonin catabolism - nih.gov

Pain Models (e.g., Diabetic Neuropathic Pain)

The therapeutic potential of this compound has been explored in animal models of chronic pain, specifically diabetic neuropathic pain (DPN). nih.gov DPN is a common and debilitating complication of diabetes, and existing therapies have limitations in efficacy and tolerability. nih.govnih.gov The streptozotocin (B1681764) (STZ)-induced diabetic mouse model is widely used for this research, as it effectively mimics the hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain response to normally non-painful stimuli) seen in human DPN. nih.govfrontiersin.org

In studies using the STZ-induced diabetic mouse model, acute administration of 1MeTIQ demonstrated significant anti-hyperalgesic and anti-allodynic effects. nih.govnih.gov The compound was shown to reverse static mechanical allodynia, as measured by an increased paw withdrawal threshold in the von Frey filament test. nih.govfrontiersin.org It also ameliorated thermal hyperalgesia, evidenced by an increased response latency in the tail immersion test. nih.govfrontiersin.org The efficacy of 1MeTIQ in these models was found to be comparable to the standard neuropathic pain medication, gabapentin (B195806). nih.gov

The mechanisms underlying these pain-relieving effects appear to involve the modulation of central monoaminergic and opioidergic pathways. nih.govnih.gov The anti-hyperalgesic action of 1MeTIQ was abolished by the administration of antagonists for serotonergic (ondansetron), noradrenergic (yohimbine), and opioidergic (naloxone) receptors. nih.govbohrium.com This suggests that 1MeTIQ exerts its effects, at least in part, through interaction with these systems. nih.gov Furthermore, neurochemical analysis of brain tissues from the diabetic mice revealed lower concentrations of serotonin and dopamine. nih.gov Treatment with 1MeTIQ was found to restore these altered neurotransmitter levels, which likely contributes to its anti-hyperalgesic and anti-allodynic activity. nih.govnih.gov

Table 3: Effects of this compound in a Diabetic Neuropathic Pain Model

Pain Modality Behavioral Test Effect of 1MeTIQ Proposed Mechanism Reference
Mechanical Allodynia von Frey Filament Test Increased paw withdrawal threshold (reversal of allodynia) Modulation of opioidergic, serotonergic, and noradrenergic pathways nih.govnih.gov
Thermal Hyperalgesia Tail Immersion Test Increased tail flick latency (reversal of hyperalgesia) Restoration of altered brain serotonin and dopamine concentrations nih.govnih.gov

Seizure Models (e.g., Maximal Electroshock Seizure Model)

The anticonvulsant properties of this compound and its interactions with other therapeutic agents have been assessed using the maximal electroshock (MES) seizure model in mice. nih.govnih.gov The MES test is a standard preclinical model for evaluating the efficacy of drugs against generalized tonic-clonic seizures. meliordiscovery.comscispace.com This model is crucial for identifying potential antiepileptic drugs (AEDs) and understanding how they might work in combination with existing treatments. nih.govscispace.com

Research utilizing type I and type II isobolographic analysis has systematically characterized the interactions between 1-MeTHIQ and a range of first- and second-generation AEDs in the mouse MES model. nih.govnih.gov The results indicate that 1-MeTHIQ can produce both synergistic (supra-additive) and additive effects depending on the specific AED and the fixed ratio of the combination.

Supra-additive interactions, which are particularly favorable from a clinical perspective, were observed when 1-MeTHIQ was combined with:

Clonazepam (at specific fixed ratios) nih.gov

Ethosuximide (at a specific fixed ratio) nih.gov

Gabapentin (at multiple fixed ratios) nih.gov

Additive interactions were found with a broader range of AEDs, including:

Clonazepam and Ethosuximide at other fixed ratios nih.gov

Levetiracetam nih.gov

Vigabatrin nih.gov

Tiagabine nih.gov

Lamotrigine nih.gov

Oxcarbazepine nih.gov

Pregabalin nih.gov

Topiramate nih.gov

Importantly, these interactions appear to be pharmacodynamic in nature. Studies confirmed that 1-MeTHIQ did not affect the total brain concentrations of the tested AEDs, nor did clonazepam, ethosuximide, or gabapentin alter the brain concentration of 1-MeTHIQ. nih.gov This indicates that the observed synergy or additivity results from the combined action of the drugs at their respective targets, rather than from one drug altering the metabolism or distribution of the other. nih.gov

Table 4: Summary of Interactions Between this compound (1-MeTHIQ) and Antiepileptic Drugs (AEDs) in the MES Model

Antiepileptic Drug (AED) Type of Interaction Nature of Interaction Reference
Clonazepam (CZP) Supra-additive (Synergistic) at some ratios; Additive at others Pharmacodynamic nih.govnih.gov
Ethosuximide (ETS) Supra-additive (Synergistic) at some ratios; Additive at others Pharmacodynamic nih.govnih.gov
Gabapentin (GBP) Supra-additive (Synergistic) Pharmacodynamic nih.govnih.gov
Levetiracetam (LEV) Additive Pharmacodynamic nih.govnih.gov
Vigabatrin (VGB) Additive Pharmacodynamic nih.govnih.gov
Tiagabine (TGB) Additive Pharmacodynamic nih.govnih.gov
Lamotrigine (LTG) Additive Pharmacodynamic nih.gov
Oxcarbazepine (OXC) Additive Pharmacodynamic nih.gov
Pregabalin (PGB) Additive Pharmacodynamic nih.gov
Topiramate (TPM) Additive Pharmacodynamic nih.gov

Structure Activity Relationship Sar and Computational Studies of R 1 Methyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogs

Importance of Stereochemical Configuration on Biological Activity

The stereochemistry of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) is a critical determinant of its biological activity. The presence of a chiral center at the C1 position gives rise to two enantiomers, (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline and (S)-1-methyl-1,2,3,4-tetrahydroisoquinoline. Research has demonstrated that these enantiomers can exhibit significantly different pharmacological profiles.

A comparative study on the neurochemical effects of the stereoisomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline in rats revealed stereospecificity in their influence on dopamine (B1211576) metabolism. nih.gov While both enantiomers increased the concentrations of dopamine and its extraneuronal metabolite, 3-methoxytyramine, in the rat striatum, their effects on dopamine catabolism differed. researchgate.net Specifically, the (S)-enantiomer produced a much stronger inhibition of monoamine oxidase (MAO)-dependent dopamine oxidation compared to the racemate. nih.gov In contrast, the (R)-enantiomer did not block dopamine oxidation in the striatum and nucleus accumbens. nih.gov Both enantiomers were found to have neuroprotective properties by activating the dopamine O-methylation catabolic pathway. nih.govnih.gov

The profound impact of stereochemistry on receptor binding is further exemplified in studies of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives. For instance, a study on the affinity of these derivatives for the NMDA receptor complex found a remarkable enantioselectivity. The (S)-configured derivative with a 2-methylphenyl substituent at the C1 position was almost 90 times more potent than its corresponding (R)-enantiomer. nih.gov This highlights the stringent stereochemical requirements for optimal interaction with the receptor's binding site.

These findings underscore the principle that the spatial arrangement of atoms in a molecule is crucial for its interaction with biological targets, which are themselves chiral. The differential activity of enantiomers can be attributed to the specific three-dimensional fit required for binding to receptors or enzymes.

Table 1: Comparison of the Effects of (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline on Dopamine Metabolism in Rat Striatum. nih.govresearchgate.net
ParameterThis compound(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline
Inhibition of MAO-dependent Dopamine OxidationNo significant inhibition in striatum and nucleus accumbensStrong inhibition
Effect on Dopamine ConcentrationIncreasedIncreased
Effect on 3-Methoxytyramine ConcentrationIncreasedIncreased
Neuroprotective ActivityDemonstratedDemonstrated

Influence of Substituent Position and Chemical Properties on Pharmacological Effects

The pharmacological profile of this compound analogs can be significantly modulated by the introduction of various substituents at different positions on the tetrahydroisoquinoline scaffold. The nature and position of these substituents influence the molecule's interaction with its biological targets.

Substitutions at the C1 Position: The substituent at the C1 position plays a pivotal role in determining the biological activity and selectivity of tetrahydroisoquinoline derivatives. In a series of analogs developed as selective antagonists for the orexin-1 receptor, it was found that an optimally substituted benzyl (B1604629) group at the 1-position was crucial for activity. nih.gov The substitution pattern on this 1-benzyl group was highly sensitive, with small changes leading to significant alterations in potency. nih.gov For antitrypanosomal activity, however, substitution at the 1-position of the tetrahydroisoquinoline nucleus was found to have no effect. rsc.org

Substitutions on the Aromatic Ring: Modifications to the aromatic ring of the tetrahydroisoquinoline core also have a profound impact on biological activity. A study on the neurotoxicity of 1-methyl-1,2,3,4-tetrahydroisoquinoline analogs in SH-SY5Y cells demonstrated that hydroxyl substitution on the aromatic ring decreased toxicity, whereas methoxyl substitution increased it. nih.gov In the context of anti-tuberculosis agents, substitutions at the 5- and 8-positions of the tetrahydroisoquinoline ring were found to be important for activity. nih.gov

The chemical properties of the substituents, such as their electronic nature (electron-donating or electron-withdrawing) and lipophilicity, are key determinants of their pharmacological effects. researchgate.net For example, in the development of P-glycoprotein ligands, the introduction of different substituents allowed for the tuning of potency and selectivity. nih.gov

Table 2: Influence of Substituents on the Biological Activity of Tetrahydroisoquinoline Analogs.
Position of SubstitutionType of SubstituentObserved Effect on Biological ActivityReference
C1-Position (Benzyl group)Optimal substitution patternCrucial for orexin-1 receptor antagonist activity nih.gov
Aromatic RingHydroxyl groupDecreased neurotoxicity nih.gov
Aromatic RingMethoxyl groupIncreased neurotoxicity nih.gov
5- and 8-PositionsVarious substituentsImportant for anti-tuberculosis activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead structures.

While specific QSAR models for predicting the receptor binding affinities of this compound and its direct analogs are not extensively documented in publicly available literature, the principles of QSAR are widely applied to the broader class of tetrahydroisoquinoline derivatives. These models typically use molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties, to predict the binding affinity for a particular receptor or the inhibitory activity against an enzyme. For example, a multi-QSAR modeling study on tetrahydroisoquinoline derivatives as HDAC8 inhibitors was conducted to identify key structural features for inhibitory activity. nih.gov Such computational approaches can guide the synthesis of new analogs with potentially enhanced receptor binding. nih.govmdpi.com

QSAR studies on tetrahydroisoquinoline derivatives have successfully correlated various molecular descriptors with their biological responses. In a study on the cytotoxicity of a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives against several cancer cell lines, a QSAR analysis was performed to link cytotoxicity with sixteen chemical descriptors. nih.gov The study found a correlation between the 50% cytotoxic concentration (CC50) and descriptors such as the dipole moment, log P (a measure of hydrophobicity), the distance of a substituent at the C2 position, and molecular weight. nih.gov This suggests that the cytotoxicity of these compounds is dependent on their hydrophobicity and three-dimensional configuration. nih.gov Another QSAR study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives identified that the total symmetry index and 3D-MoRSE descriptors were important for their observed cytotoxicities. nih.gov

Table 3: Correlation of Molecular Descriptors with Cytotoxicity of Tetrahydroisoquinoline Derivatives. nih.gov
Molecular DescriptorCorrelation with Cytotoxicity (CC50)Cell Line(s)
Dipole MomentSome correlation (r²=0.273)HSC-4
log PSome correlation (r²=0.191-0.212)HL-60, HSC-3
Distance of C-R(2)Some correlation (r²=0.394)HL-60
Molecular WeightSome correlation (r²=0.292)HL-60

In silico methods for predicting cytotoxicity are becoming increasingly important in the early stages of drug development to identify and filter out potentially toxic compounds, thereby reducing the need for extensive and costly experimental testing. For tetrahydroisoquinoline derivatives, computational approaches have been employed to assess their cytotoxic properties.

Recent studies have shown that certain tetrahydroisoquinoline oximes exhibit cytotoxic effects and can induce apoptosis in various cancer cell lines. nih.gov The cytotoxic potential of these compounds was evaluated against breast cancer, prostate cancer, and glioblastoma cell models. nih.gov Such in vitro data can be used to build and validate in silico models that predict the cytotoxicity of new, unsynthesized analogs. By analyzing the structural features that contribute to cytotoxicity, these models can guide the design of compounds with an improved therapeutic index, maximizing efficacy while minimizing toxicity. Computational toxicology methods, in general, utilize molecular structure to predict potential adverse effects. mdpi.com

Analytical Methodologies for Research and Quantification of R 1 Methyl 1,2,3,4 Tetrahydroisoquinoline

Advanced Chromatographic Techniques

Chromatographic techniques are fundamental for the separation and quantification of (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline from complex mixtures. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating chemical compounds. When coupled with an electrochemical detector (ECD), it becomes a powerful tool for analyzing electroactive compounds like tetrahydroisoquinolines. ECD offers exceptional sensitivity compared to more common detectors like UV detectors, often achieving detection limits at the picogram level. jasco-global.com The principle of ECD is based on measuring the current generated by the oxidation or reduction of the analyte at a specific electrode potential.

For compounds like this compound, the aromatic ring and the secondary amine group are susceptible to oxidation, making them suitable for ECD analysis. The analytical measurement of catecholamines, which share structural similarities, is a well-established application of HPLC-ECD, demonstrating the method's utility for neurotransmitter-like substances. jasco-global.com While specific applications for this compound are not as widely published as for other tetrahydroisoquinolines, the methodology is directly applicable. For related compounds like 1,2,3,4-tetrahydroisoquinoline (B50084), HPLC methods have been developed using fluorescence detection after derivatization, which is another strategy to enhance sensitivity. nih.gov

Table 1: Example HPLC-ECD Parameters for Catecholamine Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm)
Mobile Phase 10 mM hexanesulfonic acid sodium and 20 mM citric acid in water/acetonitrile (90/10)
Flow Rate 1.0 mL/min
Column Temperature 35 ºC
ECD Potential 1200 mV vs. Ag/AgCl (Diamond Electrode)

This table illustrates typical conditions used for structurally related compounds, which can be adapted for this compound analysis. jasco-global.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying trace levels of compounds in complex biological samples. jsbms.jp A method for the analysis of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ) using LC-MS/MS has been developed and validated. jsbms.jp This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In this method, samples are typically processed through a combination of solvent and solid-phase extraction (SPE) to isolate the analyte. jsbms.jp A deuterated internal standard, such as 1-MeTIQ-d4, is used for accurate quantification. jsbms.jp The separation is performed on a reversed-phase column, and detection is achieved using multiple reaction monitoring (MRM). jsbms.jp MRM provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. jsbms.jp This method has demonstrated low limits of detection, making it suitable for analyzing endogenous levels in biological tissues like the brain. jsbms.jp

Table 2: LC-MS/MS Method Parameters for 1-MeTIQ Analysis

ParameterSpecification
Chromatography Column Reversed-phase 5CN-MS column (150 × 2.0 mm, i.d.)
Mobile Phase Methanol and 5 mM ammonium (B1175870) formate (B1220265) (90:10, v/v)
Flow Rate 0.2 mL/min
Internal Standard 1-MeTIQ-d4
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions 1-MeTIQ: m/z 147.8 → 130.8; 1-MeTIQ-d4: m/z 151.8 → 133.8
Lower Limit of Detection 0.01 ng/mL
Recovery in Brain Tissue >94.1%

Data sourced from a study on the analysis of TIQ and 1-MeTIQ in biological samples. jsbms.jp

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For chiral molecules like this compound, GC-MS is particularly useful for enantiomeric analysis. Since enantiomers have identical physical properties, they cannot be separated on standard achiral columns. Therefore, a pre-column derivatization step with a chiral reagent is employed to convert the enantiomers into diastereomers. nih.govscirp.org These diastereomers have different physical properties and can be separated on a conventional achiral GC column. scirp.org

One effective derivatization reagent is (–)-(1R)-menthyl chloroformate, which reacts with the secondary amine of the tetrahydroisoquinoline to form diastereomeric carbamates. scirp.orgscirp.org These derivatives are then analyzed by GC-MS, allowing for the determination of the optical purity or enantiomeric ratio of the original sample. scirp.org Another approach involves a two-step derivatization with reagents like N-methyl-N-trimethylsilyltrifluoracetamide and R-(-)-2-phenylbutyrylic acid. nih.gov These methods have been successfully applied to various substituted tetrahydroisoquinolines, providing excellent resolution of the diastereomeric products. nih.govscirp.org

Table 3: GC-MS Enantiomeric Analysis of 1-Methyl-THIQ

ParameterSpecification
Derivatization Reagent (–)-(1R)-Menthyl chloroformate
GC Column VF-1ms capillary column (60 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium
Injector Temperature 300°C
Detection Mass Spectrometer with Electron Impact (EI) Ionization
Resolution Factor (R) > 1.5 for diastereomeric peaks

This table summarizes a validated method for the enantiomeric analysis of substituted tetrahydroisoquinolines. scirp.orgscirp.org

Immunoassay Techniques for Sensitive Detection

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen as a biorecognition agent. These techniques are known for their high sensitivity and specificity.

A sensitive and specific radioimmunoassay (RIA) has been developed for the determination of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). nih.gov The development of an RIA requires the production of a specific antibody that can bind to the target molecule. Since 1MeTIQ is a small molecule (a hapten), it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to become immunogenic. nih.gov

In a reported study, two types of 1MeTIQ-BSA conjugates were synthesized to elicit an immune response in rabbits. nih.gov The resulting antiserum showed high specificity for 1MeTIQ, with little cross-reactivity towards structurally similar endogenous analogues. nih.gov The validated RIA method was sensitive enough to measure endogenous 1MeTIQ in rat brain tissue, with a standard curve ranging from 0.5 to 100 pmol. nih.gov This demonstrates the suitability of RIA for quantifying low concentrations of this compound in biological samples. nih.gov

Table 4: Characteristics of the Radioimmunoassay for 1MeTIQ

ParameterDescription
Antigen 1MeTIQ conjugated to Bovine Serum Albumin (BSA)
Antibody Source Rabbit antiserum
Assay Range 0.5 to 100 pmol
Specificity High for 1MeTIQ, low cross-reactivity with analogues
Application Measurement of endogenous 1MeTIQ in rat brain

Data sourced from a study on the development of a radioimmunoassay for 1MeTIQ. nih.gov

Sample Preparation and Derivatization Strategies for Biological Matrix Analysis

The analysis of this compound in biological matrices such as brain, plasma, or urine presents significant challenges due to the complexity of the sample and the low concentration of the analyte. Effective sample preparation is therefore a critical step to remove interfering substances and concentrate the analyte before instrumental analysis.

Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). jsbms.jp LLE utilizes the differential solubility of the analyte in two immiscible liquids to separate it from the sample matrix. For 1-MeTIQ, extraction with a solvent like chloroform (B151607) at an alkaline pH is effective. nih.gov SPE uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a small volume of solvent, providing both cleanup and concentration. jsbms.jp

Derivatization is often necessary, particularly for GC-based methods, to enhance the analyte's properties for analysis. The primary goals of derivatization in this context are:

To increase volatility: The tetrahydroisoquinoline structure is modified to make it more suitable for gas chromatography.

To improve thermal stability: Derivatization can prevent the degradation of the analyte at the high temperatures used in the GC injector and column.

To enable chiral separation: As discussed, reacting the enantiomers with a chiral derivatizing agent forms diastereomers that can be separated on an achiral column. nih.govscirp.org

Table 5: Summary of Sample Preparation and Derivatization Strategies

TechniquePurposeExample Reagents/MaterialsApplication
Liquid-Liquid Extraction (LLE) Isolation from aqueous biological samplesDichloromethane, ChloroformLC-MS/MS, GC-MS
Solid-Phase Extraction (SPE) Sample cleanup and concentrationPhenyl-boronic phase cartridges, C18LC-MS/MS, GC-MS
Acylation Increase volatility and thermal stabilityPentafluoropropionic (PFP) anhydride (B1165640)GC-MS
Silylation Increase volatilityN-methyl-N-trimethylsilyltrifluoracetamide (MSTFA)GC-MS
Chiral Derivatization Formation of diastereomers for enantiomeric separation(–)-(1R)-Menthyl chloroformate, R-(-)-2-Phenylbutyrylic acidGC-MS

Future Research Directions and Translational Potential for R 1 Methyl 1,2,3,4 Tetrahydroisoquinoline

Identification of Novel Molecular Targets and Signaling Cascades

Future research is poised to uncover additional molecular targets and signaling pathways modulated by (R)-1MeTIQ, moving beyond its currently understood mechanisms. While its roles in monoamine oxidase (MAO) inhibition, free-radical scavenging, and glutamatergic system antagonism are recognized as key to its neuroprotective effects, a deeper understanding of its molecular interactions is required. nih.gov

Initial studies have identified several key targets for 1MeTIQ, as summarized below:

Target/PathwayKnown Effect of 1MeTIQReference
Monoamine Oxidase (MAO-A/B)Reversible, moderate inhibition researchgate.netsigmaaldrich.com
Glutamatergic SystemAntagonistic activity nih.gov
Dopamine (B1211576) ReceptorsPotential dopamine antagonist activity nih.gov
Phenylethanolamine N-methyltransferaseInhibitory activity targetmol.com
Oxidative Stress PathwaysActs as a free-radical scavenger researchgate.netnih.gov

The stereospecific effects of the (R)- and (S)-enantiomers on dopamine catabolism suggest that specific receptor interactions are at play. nih.gov For instance, while both enantiomers increase dopamine levels, they affect its metabolism differently, pointing to nuanced interactions with enzymes and receptors that are yet to be fully elucidated. researchgate.net Future investigations will likely employ advanced proteomics and transcriptomics to build a comprehensive map of the signaling cascades influenced by (R)-1MeTIQ. This could reveal novel targets involved in cellular resilience, mitochondrial function, and anti-apoptotic pathways, further clarifying its neuroprotective profile.

Development of Advanced Synthetic Routes for Specific Analog Generation

The therapeutic potential of (R)-1MeTIQ has driven the development of advanced synthetic methodologies to generate novel analogs with improved potency, selectivity, and pharmacokinetic properties. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core is a privileged scaffold in medicinal chemistry, and numerous strategies have been devised for its synthesis and modification. nih.govrsc.org

Modern synthetic approaches are moving beyond classical methods to enable more complex and specific molecular architectures. These include:

Multi-Component Reactions (MCRs): These reactions allow for the synthesis of complex THIQ derivatives in a single step from multiple starting materials, offering high efficiency and diversity. nih.govrsc.org

Cascade Reactions: Enantioselective synthesis of substituted THIQs can be achieved through cascade reactions, utilizing synergistic catalytic systems to control stereochemistry. nih.gov

De Novo Synthesis: Novel routes, such as the oxidative ring opening of indene (B144670) derivatives followed by reductive amination, provide access to unique THIQ frameworks that can be further functionalized. mtak.hucore.ac.uk

Research into the structure-activity relationship (SAR) of 1MeTIQ has shown that substitutions on the isoquinoline (B145761) ring can significantly alter its biological activity. For example, studies on 5- or 6,7-substituted analogues revealed that hydroxyl substitutions can decrease neurotoxicity and, in some cases, enhance neuroprotective efficacy compared to the parent compound. nih.gov The development of these advanced synthetic routes is critical for creating libraries of (R)-1MeTIQ analogs, enabling the systematic exploration of SAR and the optimization of drug candidates for specific molecular targets. nih.govnih.gov

Refinement of Preclinical Disease Models for Mechanistic Insight

The evaluation of (R)-1MeTIQ's therapeutic potential relies heavily on the use of robust preclinical models that accurately recapitulate human diseases. Research on this compound has utilized a range of models to probe its mechanism of action in various pathological contexts.

Model TypeSpecific ModelApplication for 1MeTIQ ResearchReference
In Vivo (Rodent) MPTP-induced ParkinsonismAssessing prevention of bradykinesia and neuroprotection nih.gov
Rotenone-induced NeurodegenerationInvestigating attenuation of behavioral and biochemical deficits researchgate.net
Cocaine Self-AdministrationStudying anti-addictive properties and craving attenuation nih.gov
STZ-induced Diabetic NeuropathyEvaluating effects on neuropathic pain targetmol.com
In Vitro SH-SY5Y Neuroblastoma CellsAssaying neurotoxicity and neuroprotection of analogs nih.gov
Ex Vivo 3D Neurosphere CultureAssessing neurotoxicity of endogenous THIQs mdpi.com

A key finding from these models is that the administration of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) leads to a marked reduction in endogenous 1MeTIQ levels in the mouse brain, a phenomenon also observed in human Parkinson's disease. nih.gov Pre-treatment with 1MeTIQ was shown to completely prevent the parkinsonism-like symptoms induced by MPTP, highlighting its protective role. nih.gov Future directions will involve refining these models to provide deeper mechanistic insights. This may include the use of genetically engineered models that allow for the specific investigation of (R)-1MeTIQ's interaction with target proteins or the use of advanced neuroimaging techniques to observe its effects on brain metabolism and connectivity in real-time.

Exploration of Polypharmacological Profiles and Synergistic Effects

The neuroprotective activity of (R)-1MeTIQ is not attributed to a single mechanism but rather to a polypharmacological profile, where the compound interacts with multiple targets simultaneously. nih.gov This multi-target approach is increasingly seen as a valuable strategy for treating complex multifactorial diseases like neurodegeneration. The broad spectrum of action for 1MeTIQ encompasses at least three key neuroprotective functions: MAO inhibition, antagonism of the glutamatergic system, and scavenging of free radicals. researchgate.netnih.gov

This inherent polypharmacology presents a significant advantage. By modulating several pathways involved in neuronal death and dysfunction, (R)-1MeTIQ may offer a more robust therapeutic effect than highly selective single-target drugs. Future research will focus on systematically characterizing this profile. This includes identifying the full range of its molecular targets and understanding how these interactions lead to synergistic or additive effects. For example, concurrently inhibiting dopamine breakdown (via MAO inhibition) and protecting neurons from excitotoxicity (via glutamate (B1630785) antagonism) could provide a powerful, combined defense against the pathological processes in Parkinson's disease. nih.gov

Role in Understanding Endogenous Regulatory Mechanisms in Brain Health

(R)-1MeTIQ is an endogenous compound, meaning it is naturally present in the mammalian brain, where it is thought to play a role in physiological regulation. nih.govmdpi.com It can be formed through the Pictet-Spengler reaction from biogenic amines, integrating it into the brain's natural neurochemical landscape. nih.gov The study of endogenous substances like (R)-1MeTIQ offers a unique window into the brain's innate protective and regulatory systems.

Research suggests that endogenous tetrahydroisoquinolines are involved in controlling neurotransmitter function and preventing neurotoxicity associated with MAO activity. nih.govresearchgate.net The observation that levels of 1MeTIQ are depleted in animal models of parkinsonism, mirroring the human condition, strongly implies that this compound is part of an endogenous neuroprotective mechanism. nih.gov A decline in its concentration may leave dopaminergic neurons more vulnerable to damage.

Future studies will aim to clarify the precise role of (R)-1MeTIQ in maintaining brain health. This involves understanding the regulation of its synthesis, its normal physiological concentrations in different brain regions, and how these levels are affected by age, environmental factors, and disease. Elucidating its function as an endogenous regulator could not only validate its use as a therapeutic agent but also open new avenues for strategies aimed at boosting the brain's own defense mechanisms against neurodegeneration.

Q & A

Q. What are the most reliable synthetic routes for (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how is stereoselectivity achieved?

The synthesis typically involves three steps: (1) acetylation of phenethylamine with acetyl chloride, (2) cyclization using polyphosphoric acid (PPA), and (3) reduction with potassium borohydride to yield the tetrahydroisoquinoline scaffold . For enantioselective synthesis, iridium-catalyzed asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines using chiral ligands (e.g., (R)-3,5-diMe-Synphos) achieves high enantiomeric excess (up to 99%) under mild conditions . Key characterization methods include 1^1H-NMR to confirm regiochemistry and chiral HPLC to verify enantiopurity .

Q. How can researchers confirm the structural integrity of this compound in solution and solid states?

X-ray crystallography is critical for resolving solid-state configurations, particularly spiroheterocyclic derivatives, which exhibit distinct conformations in crystallohydrates versus solution . 1^1H-NMR and 13^{13}C-NMR are standard for solution-phase analysis, with chemical shifts for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm) serving as diagnostic markers . Polarimetry or circular dichroism (CD) can further validate stereochemistry .

Advanced Research Questions

Q. What experimental models are used to study the neuroprotective mechanisms of this compound?

In vitro models include rat mesencephalic neurons exposed to neurotoxins like MPP+ or rotenone, where (R)-1-MeTIQ prevents mitochondrial complex I inhibition and reduces oxidative stress markers (e.g., lipid peroxidation) . In vivo, maximal electroshock (MES)-induced seizures in rodents demonstrate its ability to enhance anticonvulsant efficacy of carbamazepine via NMDA receptor modulation . Stereospecificity is critical: the (R)-enantiomer shows superior neuroprotection compared to (S) in Parkinsonian models .

Q. How does this compound interact with antiepileptic drugs at the pharmacodynamic level?

Co-administration with gabapentin or levetiracetam in MES models reveals synergistic effects, likely through MAO-A/B inhibition and glutamate release modulation . Pharmacokinetic studies in rodents show that 1-MeTIQ crosses the blood-brain barrier within 30 minutes, with a plasma half-life of ~2 hours, necessitating precise timing in combination therapies . Dose-response curves should be validated using HPLC quantification of brain monoamines (e.g., dopamine, serotonin) .

Q. What methodologies address contradictions in stereospecific effects reported across studies?

Discrepancies in enantiomer activity (e.g., (R) vs. (S) neuroprotection) may arise from differences in experimental models (e.g., rotenone vs. MPP+ toxicity) or dosing regimens . To resolve these, standardized protocols using chiral separation (e.g., HPLC with β-cyclodextrin columns) and matched cell/animal models are recommended . Replicating studies with enantiomerically pure samples (≥98% ee) and controls for endogenous 1-MeTIQ levels in brain tissues is critical .

Q. How can researchers optimize experimental design to mitigate oxidative stress artifacts in neuroprotection studies?

1-MeTIQ’s antioxidant properties require careful separation from mitochondrial shielding effects. Use isolated striatal synaptosomes to directly measure complex I activity (via NADH dehydrogenase assays) under MPP+ exposure, with/without 1-MeTIQ co-treatment . Parallel experiments with antioxidants (e.g., ascorbate) can distinguish between direct ROS scavenging and mitochondrial protection . For in vivo studies, markers like glutathione peroxidase and catalase activity should be quantified alongside behavioral endpoints .

Data Contradiction Analysis

Q. Why do some studies report dose-dependent neurotoxicity for 1-MeTIQ despite its protective role?

High doses (≥50 mg/kg in rodents) may saturate metabolic pathways, leading to accumulation of reactive intermediates (e.g., N-methylisoquinolinium ion) . Researchers should conduct dose-ranging studies with pharmacokinetic profiling and monitor metabolites via LC-MS. Species differences (e.g., primate vs. rodent metabolism of 1-MeTIQ) may also explain variability .

Q. How do discrepancies in enantiomer-specific efficacy impact therapeutic development?

The (R)-enantiomer’s superior activity in Parkinsonian models contrasts with racemic mixtures showing broader efficacy in epilepsy . To reconcile this, use chiral-resolved compounds in disease-specific models and evaluate receptor binding affinities (e.g., NMDA, MAO isoforms) for each enantiomer .

Methodological Recommendations

  • Stereochemical Purity : Prioritize asymmetric synthesis or chiral resolution to avoid confounding results from racemic mixtures .
  • Mitochondrial Assays : Combine respirometry (e.g., Seahorse XF Analyzer) with complex I-specific inhibitors to dissect mechanisms .
  • Behavioral Models : Use standardized protocols (e.g., rotarod for motor function, forced swim test for antidepressant effects) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.